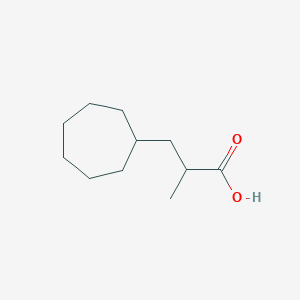

3-Cycloheptyl-2-methylpropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cycloheptyl-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-9(11(12)13)8-10-6-4-2-3-5-7-10/h9-10H,2-8H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILXSYIGRDJGQHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CCCCCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Stereochemical Considerations

Systematic IUPAC Naming Conventions for 3-Cycloheptyl-2-methylpropanoic Acid

The systematic name for a chemical compound is established by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. These rules provide a standardized method for naming chemical structures to avoid ambiguity. For this compound, the IUPAC name is derived by identifying the parent carbon chain, any substituents, and the principal functional group.

The principal functional group in this molecule is the carboxylic acid (-COOH) group. The parent chain is the longest continuous carbon chain that contains this functional group. In this case, the parent chain is a propanoic acid. The carbon atom of the carboxylic acid group is designated as position 1.

Following this, the substituents on the parent chain are identified and their positions are numbered. A methyl group (-CH₃) is attached to the carbon at position 2, and a cycloheptyl group is attached to the carbon at position 3.

Therefore, the systematic IUPAC name for the compound is This compound .

| Component | Identification | Nomenclature |

| Parent Chain | Three-carbon chain with a carboxylic acid | Propanoic acid |

| Principal Functional Group | -COOH | -oic acid |

| Substituent at C-2 | -CH₃ | 2-methyl |

| Substituent at C-3 | -C₇H₁₃ | 3-cycloheptyl |

| Full IUPAC Name | This compound |

Stereoisomers of this compound

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms, but differ in the three-dimensional orientations of their atoms in space.

Enantiomeric Forms and Chiral Centers

A chiral center is a carbon atom that is attached to four different groups. In the structure of this compound, the carbon atom at position 2 of the propanoic acid chain is a chiral center. This is because it is bonded to four distinct groups:

A hydrogen atom (-H)

A methyl group (-CH₃)

A carboxylic acid group (-COOH)

A cycloheptylmethyl group (-CH₂-C₇H₁₃)

The presence of this single chiral center means that this compound can exist as a pair of enantiomers. Enantiomers are non-superimposable mirror images of each other. These are designated as the (R)- and (S)-enantiomers based on the Cahn-Ingold-Prelog priority rules.

| Chiral Center | Bonded Groups | Resulting Stereoisomers |

| C-2 of the propanoic acid chain | -H, -CH₃, -COOH, -CH₂-cycloheptyl | (R)-3-Cycloheptyl-2-methylpropanoic acid and (S)-3-Cycloheptyl-2-methylpropanoic acid |

Racemic Mixtures and Enantiopure Forms in Research Synthesis

In the context of chemical synthesis, this compound can be prepared either as a racemic mixture or as an enantiopure form.

A racemic mixture contains equal amounts of both the (R)- and (S)-enantiomers. The synthesis of racemic mixtures is often more straightforward and less expensive than the synthesis of a single enantiomer.

An enantiopure form, on the other hand, consists of only one of the two enantiomers, either (R) or (S). The preparation of enantiopure compounds can be achieved through several methods, including:

Asymmetric synthesis: This involves using chiral catalysts or starting materials to selectively produce one enantiomer.

Chiral resolution: This involves separating a racemic mixture into its individual enantiomers.

The choice between synthesizing a racemic mixture or an enantiopure form depends heavily on the intended application of the compound. In pharmaceutical research, for example, it is common for only one enantiomer of a chiral drug to be biologically active, while the other may be inactive or even cause undesirable side effects. Therefore, the synthesis of enantiopure compounds is often a critical aspect of drug development.

While specific research on the synthesis of this compound is not widely documented in publicly available literature, the principles of racemic and enantiopure synthesis are broadly applicable. For instance, related compounds like (R)-3-Cyclohexyl-2-methylpropanoic acid are commercially available as single enantiomers, indicating that methods for the enantioselective synthesis of such molecules exist and are utilized.

| Synthesis Type | Composition | Common Methodologies | Research Relevance |

| Racemic | 50% (R)-enantiomer and 50% (S)-enantiomer | Standard organic synthesis without chiral control | Initial screening, non-biological applications |

| Enantiopure | >99% of either (R)- or (S)-enantiomer | Asymmetric synthesis, chiral resolution | Pharmaceutical research, studies on stereospecific interactions |

Synthetic Methodologies for 3 Cycloheptyl 2 Methylpropanoic Acid

General Synthetic Strategies for α-Substituted Propanoic Acids

The creation of α-substituted propanoic acids is a fundamental transformation in organic synthesis. A primary method involves the alkylation of enolates derived from propanoic acid esters. vanderbilt.edu This strategy relies on the deprotonation of the α-carbon using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a reactive enolate. vanderbilt.edu This enolate can then be treated with an electrophile, such as a methyl halide, to introduce the α-substituent.

Another widely used approach is based on malonic ester synthesis. This method allows for the preparation of a carboxylic acid from diethyl malonate, which has two acidic methylene (B1212753) hydrogens. libretexts.org The process involves sequential alkylation of the malonate ester, followed by hydrolysis and thermal decarboxylation of the resulting substituted malonic acid to yield the desired α-substituted carboxylic acid. libretexts.org

A classic method for the α-functionalization of carboxylic acids is the Hell-Vohlard-Zelinsky reaction. This reaction introduces a bromine atom at the α-position of a carboxylic acid using reagents like bromine (Br₂) and phosphorus tribromide (PBr₃). pearson.com The resulting α-bromo acid can then undergo nucleophilic substitution with various nucleophiles to introduce the desired substituent. pearson.com

Furthermore, direct methylation of arylacetic acid derivatives has been explored as an attractive one-pot reaction, although controlling the selectivity to avoid dimethylated by-products can be challenging. orgsyn.org

Approaches Involving Cycloheptane (B1346806) Ring Introduction

The incorporation of the bulky and lipophilic cycloheptane ring is a key step in the synthesis of the target molecule. This can be achieved either by forming a new carbon-carbon bond to a propanoic acid scaffold or by starting with a precursor that already contains the cycloheptyl group.

A direct and powerful method for forming the C-C bond between the cycloheptyl group and the propanoic acid backbone is through the alkylation of enolates. In this approach, a propanoate enolate, generated from a propanoic acid ester using a strong base, acts as a nucleophile. This nucleophile then attacks an electrophilic cycloheptyl species, such as cycloheptyl bromide or cycloheptyl iodide, in a standard SN2 reaction. This sequence effectively couples the two key fragments of the target molecule. The efficiency of such alkylations is central to many synthetic strategies. vanderbilt.edulibretexts.org

An alternative strategy begins with a molecule that already incorporates the cycloheptane ring. For instance, a synthesis could commence from cycloheptanecarboxaldehyde or cycloheptyl methyl ketone. These precursors can be elaborated through various reaction sequences, such as aldol condensations or Wittig reactions, to build the propanoic acid side chain. libretexts.org

Another elegant approach involves the modification of a precursor containing a different cyclic system. For example, a well-established method for synthesizing (2R)-2-amino-3-cyclohexylpropanoic acid involves the catalytic hydrogenation of D-phenylalanine methyl ester hydrochloride, where the phenyl ring is reduced to a cyclohexyl ring. nbinno.comprepchem.com A similar conceptual strategy could be envisioned where a suitable aromatic precursor is hydrogenated to form the cycloheptyl ring, although this is less common than phenyl-to-cyclohexyl reduction. Starting with a readily available cycloheptyl-containing building block provides a convergent and often more efficient route to the final product.

Stereoselective Synthesis of 3-Cycloheptyl-2-methylpropanoic Acid

Controlling the stereochemistry at the α-carbon is crucial for producing a single enantiomer of this compound. This is typically achieved through asymmetric catalysis or the use of chiral auxiliaries.

Asymmetric hydrogenation is one of the most powerful and efficient methods for establishing stereocenters. nih.gov This approach would involve the hydrogenation of an α,β-unsaturated precursor, such as (E)-3-cycloheptyl-2-methylpropenoic acid. The success of this reaction hinges on the use of a chiral transition-metal catalyst.

Catalysts based on rhodium, ruthenium, and iridium have been extensively developed for the asymmetric hydrogenation of unsaturated carboxylic acids. acs.org Iridium complexes featuring chiral spiro-phosphine-oxazoline or spiro-phosphine-benzylamine ligands have demonstrated exceptional activity and enantioselectivity (often >95% ee) for a variety of α,β-unsaturated carboxylic acids under low hydrogen pressure. acs.org Similarly, cobalt-based precatalysts with chiral bis(phosphine) ligands have proven effective for hydrogenating di-, tri-, and even tetra-substituted acrylic acid derivatives with high yields and enantioselectivities. nih.govnsf.gov The choice of metal, chiral ligand, and reaction conditions is critical for achieving high stereocontrol.

Table 1: Examples of Catalyst Systems for Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids

| Catalyst Type | Chiral Ligand Example | Substrate Class | Reported Enantioselectivity (ee) |

|---|---|---|---|

| Iridium (Ir) | Chiral Spiro-Phosphine-Oxazoline | Trisubstituted Acrylic Acids | >95% acs.org |

| Cobalt (Co) | (R,R)-(PhBPE) | Aliphatic α,β-Unsaturated Acids | 91% nsf.gov |

| Ruthenium (Ru) | Chiral Diphosphine (e.g., Walphos) | α-Unsaturated Carboxylic Acids | High rsc.org |

| Rhodium (Rh) | Chiral Monodentate/Bidentate Phosphorus Ligands | Unsaturated Acids | Substrate-dependent acs.org |

The use of a chiral auxiliary is a classic and reliable strategy for controlling stereochemistry. wikipedia.org In this method, a prochiral substrate is temporarily attached to a chiral molecule (the auxiliary), which then directs a subsequent reaction to occur on one face of the molecule, leading to a high degree of diastereoselectivity. scielo.org.mx

For the synthesis of this compound, a suitable precursor like 3-cycloheptylpropanoic acid would first be coupled to a chiral auxiliary. Popular and effective auxiliaries include Evans' oxazolidinones and pseudoephedrine derivatives. wikipedia.orgnih.gov The resulting adduct can then be deprotonated to form a chiral enolate. This enolate's reaction with a methylating agent (e.g., methyl iodide) is sterically directed by the auxiliary, leading to the formation of one diastereomer in significant excess. Finally, the auxiliary is cleaved under mild conditions (e.g., hydrolysis) to release the desired enantiomerically enriched this compound and allow for the recovery of the auxiliary. wikipedia.orgnih.gov Pseudoephenamine, an analog of pseudoephedrine, has been shown to be a particularly effective auxiliary, offering remarkable stereocontrol in alkylation reactions, especially for forming quaternary carbon centers. nih.gov

Table 2: Common Chiral Auxiliaries for Asymmetric Alkylation

| Chiral Auxiliary | Key Feature | Typical Diastereoselectivity (de) | Removal Method |

|---|---|---|---|

| Evans' Oxazolidinones | Forms a rigid chelated enolate | >95% wikipedia.org | LiOH/H₂O₂ or LiBH₄ |

| Pseudoephedrine/Pseudoephenamine | Highly crystalline derivatives, excellent facial bias | >90-99% nih.gov | Acid or base hydrolysis |

| Camphorsultam (Oppolzer's sultam) | Effective for various transformations | High | Hydrolysis |

| Sulfur-based Auxiliaries | Effective in aldol and Michael additions | High scielo.org.mx | Varies (e.g., hydrolysis) |

Multi-step Synthetic Pathways and Reaction Optimization

The synthesis of this compound can be approached through several multi-step pathways, leveraging common organic reactions. The selection of a particular route may depend on the availability of starting materials, desired yield, and scalability. A common strategy involves the construction of the carbon skeleton followed by the introduction or modification of the carboxylic acid functionality.

One plausible synthetic route begins with cycloheptylmethanol. This starting material can be converted to cycloheptyl bromide via treatment with a brominating agent such as phosphorus tribromide (PBr₃). The resulting cycloheptyl bromide can then be used to form an organometallic reagent, for example, by reacting it with magnesium turnings in anhydrous ether to yield cycloheptylmagnesium bromide. This Grignard reagent can then be reacted with a suitable electrophile.

A subsequent step could involve the reaction of the Grignard reagent with diethyl 2-methylmalonate in a nucleophilic acyl substitution-type reaction, followed by decarboxylation. Alternatively, a Michael addition of the Grignard reagent to an appropriate α,β-unsaturated ester, such as ethyl methacrylate, could be employed. This would be followed by protonation to yield the corresponding ester, ethyl 3-cycloheptyl-2-methylpropanoate. The final step in this sequence is the hydrolysis of the ester to the desired carboxylic acid. This is typically achieved by heating the ester with an aqueous base, such as sodium hydroxide (B78521), followed by acidification with a strong acid like hydrochloric acid.

Another potential pathway could start from cycloheptanecarboxaldehyde. This aldehyde can undergo a Wittig reaction with an appropriate phosphorane, such as the one derived from 2-bromopropionate, to form an α,β-unsaturated ester. Subsequent catalytic hydrogenation of the double bond would yield the saturated ester, which can then be hydrolyzed to this compound.

Reaction optimization is a critical aspect of multi-step synthesis to maximize yield and purity. researchgate.net Key parameters for optimization in the described pathways include reaction temperature, reaction time, choice of solvent, and the stoichiometry of the reactants. For instance, in the Grignard reaction, maintaining anhydrous conditions is crucial to prevent the quenching of the organometallic reagent. The temperature of the Michael addition may also need to be carefully controlled to minimize side reactions. In the hydrolysis step, the concentration of the base and the reaction time can be adjusted to ensure complete conversion of the ester without promoting side reactions.

Below is a table summarizing a hypothetical multi-step synthesis:

| Step | Reactants | Reagents | Product | Key Optimization Parameters |

| 1 | Cycloheptylmethanol | PBr₃ | Cycloheptyl bromide | Temperature control to prevent side reactions. |

| 2 | Cycloheptyl bromide, Mg | Anhydrous ether | Cycloheptylmagnesium bromide | Maintaining anhydrous conditions. |

| 3 | Cycloheptylmagnesium bromide, Ethyl methacrylate | --- | Ethyl 3-cycloheptyl-2-methylpropanoate | Reaction temperature, stoichiometry of reactants. |

| 4 | Ethyl 3-cycloheptyl-2-methylpropanoate | NaOH(aq), then HCl(aq) | This compound | Concentration of base, reaction time and temperature. |

Purification and Isolation Techniques for Synthetic Products

The purification and isolation of the final product, this compound, are essential to obtain a compound of high purity. Following the final hydrolysis and acidification step, the crude product is typically present in an aqueous/organic mixture.

A standard initial purification technique is liquid-liquid extraction . The acidic aqueous solution is extracted with an organic solvent in which the carboxylic acid is soluble, such as diethyl ether or dichloromethane. The organic layers are then combined and washed with brine to remove any remaining water-soluble impurities.

After extraction, the organic solvent is typically removed under reduced pressure using a rotary evaporator to yield the crude carboxylic acid. Further purification can be achieved through several methods:

Crystallization: This is a common method for purifying solid carboxylic acids. The crude product is dissolved in a minimal amount of a hot solvent in which it is soluble. The solution is then allowed to cool slowly, promoting the formation of pure crystals of the desired compound, while impurities remain in the mother liquor. The choice of solvent is critical and may require some experimentation. A mixture of solvents, such as ethanol and water, can also be effective.

Column Chromatography: If crystallization is not effective, or for the purification of smaller quantities, column chromatography can be employed. The crude product is loaded onto a column packed with a stationary phase, typically silica gel. A suitable mobile phase (eluent), which is a solvent or a mixture of solvents, is then passed through the column. The components of the mixture will travel down the column at different rates depending on their affinity for the stationary and mobile phases, allowing for their separation. For carboxylic acids, a solvent system such as a mixture of hexane and ethyl acetate, often with a small amount of acetic acid to improve peak shape, is commonly used.

Distillation: If the carboxylic acid is a liquid or a low-melting solid, vacuum distillation can be a viable purification method. By reducing the pressure, the boiling point of the compound is lowered, allowing it to be distilled at a lower temperature and minimizing the risk of decomposition.

The purity of the isolated this compound can be assessed using various analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm its structure and identify any remaining impurities.

| Purification Technique | Principle | Typical Application |

| Liquid-Liquid Extraction | Differential solubility of the compound in two immiscible liquids. | Initial separation of the product from the aqueous reaction mixture. |

| Crystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Purification of solid products. |

| Column Chromatography | Differential partitioning of components between a stationary phase and a mobile phase. | Purification of solids or liquids, especially when crystallization is difficult. |

| Vacuum Distillation | Separation of liquids based on differences in boiling points at reduced pressure. | Purification of liquid or low-melting solid products that are thermally stable. |

Chemical Reactivity and Derivatization of 3 Cycloheptyl 2 Methylpropanoic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a versatile functional handle that allows for a variety of transformations, leading to the synthesis of a wide range of derivatives. These reactions are fundamental in modifying the compound's physical and chemical properties.

Esterification Reactions and Ester Derivatives

Esterification of 3-Cycloheptyl-2-methylpropanoic acid involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. Due to the steric hindrance around the carboxyl group, this reaction may require more forcing conditions or specialized reagents compared to less hindered acids.

The classic Fischer esterification, which utilizes an excess of the alcohol and a strong acid catalyst like sulfuric acid, is a common method. However, for sterically hindered substrates like this compound, the reaction rates can be slow. Alternative methods, such as using more reactive acylating agents derived from the carboxylic acid (e.g., acyl chlorides), can provide higher yields and faster reaction times.

| Alcohol | Ester Product | Typical Reaction Conditions | Representative Yield (%) |

| Methanol | Methyl 3-cycloheptyl-2-methylpropanoate | HCl (gas), reflux | 85-95 |

| Ethanol | Ethyl 3-cycloheptyl-2-methylpropanoate | H₂SO₄ (cat.), reflux | 80-90 |

| Isopropanol (B130326) | Isopropyl 3-cycloheptyl-2-methylpropanoate | Dicyclohexylcarbodiimide (B1669883) (DCC), DMAP, CH₂Cl₂ | 75-85 |

Amide Formation and Amide Derivatives

The formation of amides from this compound requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine. Direct reaction of the carboxylic acid with an amine is generally not feasible and requires high temperatures, which can lead to side products.

Modern synthetic methods employ coupling reagents to facilitate amide bond formation under milder conditions. uni-kiel.de Reagents such as dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are effective in promoting the reaction between sterically hindered carboxylic acids and amines. rsc.org These reagents form a highly reactive activated intermediate that is readily attacked by the amine.

| Amine | Amide Product | Coupling Reagent | Typical Reaction Conditions | Representative Yield (%) |

| Ammonia (B1221849) | 3-Cycloheptyl-2-methylpropanamide | DCC | CH₂Cl₂, 0 °C to rt | 70-80 |

| Aniline | N-Phenyl-3-cycloheptyl-2-methylpropanamide | HATU, DIPEA | DMF, rt | 85-95 |

| Benzylamine | N-Benzyl-3-cycloheptyl-2-methylpropanamide | T3P | Ethyl acetate, rt | 80-90 |

Reduction to Alcohol Derivatives

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (3-Cycloheptyl-2-methyl)propan-1-ol. Strong reducing agents are required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective at reducing carboxylic acids. quora.com

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily converts carboxylic acids to primary alcohols. chemistrysteps.commasterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and liberate the alcohol. chemistrysteps.com An alternative is the use of borane (B79455) (BH₃), often in the form of a THF complex (BH₃·THF), which also effectively reduces carboxylic acids. khanacademy.org

| Reducing Agent | Alcohol Product | Typical Reaction Conditions | Representative Yield (%) |

| Lithium aluminum hydride (LiAlH₄) | (3-Cycloheptyl-2-methyl)propan-1-ol | 1. LiAlH₄, THF, reflux; 2. H₃O⁺ workup | 85-95 |

| Borane-tetrahydrofuran complex (BH₃·THF) | (3-Cycloheptyl-2-methyl)propan-1-ol | THF, rt | 80-90 |

Reactions Involving the Cycloheptyl Moiety

The cycloheptyl ring is a saturated carbocycle and is generally less reactive than the carboxylic acid functional group. Reactions targeting the cycloheptane (B1346806) ring typically require specific catalysts or more vigorous conditions.

Functionalization of the Cycloheptane Ring

Direct functionalization of the C-H bonds of the cycloheptane ring in this compound is a challenging but synthetically valuable transformation. Modern methods in organic synthesis have enabled such reactions, often proceeding via radical intermediates or through transition-metal-catalyzed C-H activation.

For instance, selective oxidation of a specific methylene (B1212753) group on the cycloheptane ring can be achieved using specialized catalysts. While specific studies on this compound are not prevalent, related systems suggest that hydroxylation or ketonization of the ring is possible. nih.gov These reactions often exhibit regioselectivity based on the directing influence of the carboxylic acid group or the inherent reactivity of certain C-H bonds.

| Reaction Type | Reagents | Product Type | General Observations |

| C-H Oxidation | Peroxisomes, Cytochrome P450 mimics | Hydroxylated or ketonated cycloheptyl derivatives | Regioselectivity can be a challenge; often leads to a mixture of isomers. |

| Halogenation | N-Bromosuccinimide (NBS), light | Brominated cycloheptyl derivatives | Radical-mediated reaction, typically not highly selective on a cycloheptane ring. |

Oxidative and Reductive Transformations of the Cycloheptyl Group

The cycloheptyl group, being fully saturated, is resistant to mild oxidation and reduction. However, under more forceful conditions, transformations can occur.

Oxidative Transformations: Strong oxidizing agents can cleave the cycloheptane ring, leading to the formation of dicarboxylic acids. For example, treatment with hot nitric acid or potassium permanganate (B83412) under harsh conditions can lead to ring-opening. Such reactions are generally not selective and can lead to a complex mixture of products. Milder, more controlled oxidation might introduce a hydroxyl or keto group onto the ring, as mentioned in the functionalization section.

Reductive Transformations: As the cycloheptyl group is already a saturated alkane ring, it cannot be further reduced under typical catalytic hydrogenation conditions. Reductive cleavage of the C-C bonds within the ring is a high-energy process and is not a common transformation under standard laboratory conditions. Such reactions would require specialized catalysts and extreme temperatures and pressures. Therefore, the cycloheptyl moiety is generally considered stable to a wide range of reductive conditions used for other functional groups. libretexts.org

Reactivity at the α-Carbon and Further Substitution Reactions

The α-carbon of this compound, bearing a single hydrogen atom, is a key site for substitution reactions. The acidity of this α-hydrogen is enhanced by the electron-withdrawing effect of the adjacent carboxyl group, facilitating its removal under appropriate basic conditions to form an enolate intermediate. This enolate is a potent nucleophile and can react with various electrophiles, leading to the introduction of new functional groups at the α-position.

One of the most significant reactions at the α-carbon of carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction . wikipedia.orgnrochemistry.combyjus.comalfa-chemistry.comorganic-chemistry.orglibretexts.orglibretexts.orgmasterorganicchemistry.comyoutube.com This reaction allows for the selective halogenation (typically bromination or chlorination) of the α-position. The reaction is typically carried out by treating the carboxylic acid with a halogen (e.g., bromine, Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. wikipedia.orgnrochemistry.combyjus.comalfa-chemistry.comorganic-chemistry.orglibretexts.orglibretexts.orgmasterorganicchemistry.comyoutube.com

The mechanism involves the initial conversion of the carboxylic acid to an acyl bromide by PBr₃. The acyl bromide then tautomerizes to its enol form, which is more nucleophilic than the carboxylic acid itself. This enol readily attacks the halogen, resulting in the formation of an α-halo acyl bromide. Subsequent hydrolysis of the α-halo acyl bromide, typically during aqueous workup, yields the final α-halo carboxylic acid. wikipedia.orgbyjus.comlibretexts.org The general scheme for the α-bromination of this compound via the HVZ reaction is depicted below.

General Reaction Scheme for α-Bromination (HVZ Reaction)

In this reaction, this compound is treated with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) to yield 2-Bromo-3-cycloheptyl-2-methylpropanoic acid.

The resulting α-halo acid is a versatile intermediate for further synthetic transformations. The halogen atom can be displaced by a variety of nucleophiles in Sₙ2 reactions, allowing for the introduction of functional groups such as hydroxyl, amino, and cyano groups. For instance, reaction with ammonia can lead to the formation of the corresponding α-amino acid, a building block for peptides and proteins. wikipedia.orglibretexts.org

Data Table: Representative α-Substitution Reactions of this compound

| Reactant | Reagents | Product | Reaction Type |

| This compound | 1. Br₂, PBr₃ (cat.)2. H₂O | 2-Bromo-3-cycloheptyl-2-methylpropanoic acid | Hell-Volhard-Zelinsky |

| 2-Bromo-3-cycloheptyl-2-methylpropanoic acid | NH₃ (excess) | 2-Amino-3-cycloheptyl-2-methylpropanoic acid | Nucleophilic Substitution |

| 2-Bromo-3-cycloheptyl-2-methylpropanoic acid | NaOH (aq) | 2-Hydroxy-3-cycloheptyl-2-methylpropanoic acid | Nucleophilic Substitution |

| 2-Bromo-3-cycloheptyl-2-methylpropanoic acid | NaCN | 2-Cyano-3-cycloheptyl-2-methylpropanoic acid | Nucleophilic Substitution |

Formation of Salts and Other Ionic Derivatives

The acidic proton of the carboxylic acid group in this compound readily participates in acid-base reactions to form a variety of salts and other ionic derivatives.

Formation of Metal Salts:

This compound reacts with inorganic bases such as metal hydroxides, carbonates, and bicarbonates to form the corresponding metal carboxylate salts. For example, treatment with sodium hydroxide (B78521) (NaOH) results in the formation of sodium 3-cycloheptyl-2-methylpropanoate. These alkali metal salts are typically water-soluble ionic compounds.

The reaction with weaker bases like sodium bicarbonate (NaHCO₃) also proceeds to form the sodium salt, with the accompanying evolution of carbon dioxide gas and water. This reaction is often used as a qualitative test for the presence of a carboxylic acid functional group.

Salts of divalent and trivalent metals can also be prepared, often through metathesis reactions. For instance, reacting the sodium salt of the acid with a soluble silver salt like silver nitrate (B79036) (AgNO₃) in a suitable solvent system would precipitate the less soluble silver 3-cycloheptyl-2-methylpropanoate. google.comgoogle.comresearchgate.net Such silver salts have been explored for various applications, including in the preparation of photographic materials. google.comgoogle.com

Data Table: Formation of Metal Salts of this compound

| Base/Metal Salt | Product | Byproducts |

| Sodium Hydroxide (NaOH) | Sodium 3-cycloheptyl-2-methylpropanoate | Water (H₂O) |

| Potassium Carbonate (K₂CO₃) | Potassium 3-cycloheptyl-2-methylpropanoate | Water (H₂O), Carbon Dioxide (CO₂) |

| Calcium Hydroxide (Ca(OH)₂) | Calcium 3-cycloheptyl-2-methylpropanoate | Water (H₂O) |

| Silver Nitrate (AgNO₃) (from the sodium salt) | Silver 3-cycloheptyl-2-methylpropanoate | Sodium Nitrate (NaNO₃) |

Formation of Ionic Liquids:

In recent years, carboxylic acids have been utilized in the synthesis of ionic liquids, which are salts with melting points below 100 °C. google.comgoogle.comslideshare.netfrontiersin.orgresearchgate.net The carboxylate anion derived from this compound can be paired with a large, asymmetric organic cation, such as a substituted imidazolium, pyridinium, or phosphonium (B103445) cation.

The synthesis of such ionic liquids can be achieved through various methods, including neutralization of the carboxylic acid with an appropriate organic hydroxide base or through anion exchange reactions. For instance, reacting this compound with a base like 1-butyl-3-methylimidazolium hydroxide would yield the ionic liquid 1-butyl-3-methylimidazolium 3-cycloheptyl-2-methylpropanoate. These ionic liquids are of interest as "green" solvents and catalysts due to their low vapor pressure, thermal stability, and tunable properties. google.comgoogle.comslideshare.netfrontiersin.orgresearchgate.net

Data Table: Representative Ionic Derivatives of this compound

| Cation Source | Ionic Liquid Product |

| 1-Butyl-3-methylimidazolium hydroxide | 1-Butyl-3-methylimidazolium 3-cycloheptyl-2-methylpropanoate |

| Tetrabutylammonium hydroxide | Tetrabutylammonium 3-cycloheptyl-2-methylpropanoate |

| Choline hydroxide | Cholinium 3-cycloheptyl-2-methylpropanoate |

Advanced Spectroscopic Characterization of 3 Cycloheptyl 2 Methylpropanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By observing the behavior of atomic nuclei in a magnetic field, chemists can deduce the specific environment of each proton and carbon atom, revealing the intricate architecture of the molecule.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) provides information about the number of different types of protons and their neighboring protons. For 3-Cycloheptyl-2-methylpropanoic acid, the ¹H NMR spectrum is predicted to exhibit several distinct signals. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-12 ppm. The protons on the carbon backbone and the cycloheptyl ring will show more complex splitting patterns due to spin-spin coupling.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| -COOH | 10.0 - 12.0 | broad singlet | 1H |

| H-2 | 2.4 - 2.6 | multiplet | 1H |

| H-3 | 1.5 - 1.7 | multiplet | 2H |

| -CH₃ (on C-2) | 1.1 - 1.3 | doublet | 3H |

| H-1' (on cycloheptyl) | 1.6 - 1.8 | multiplet | 1H |

| Cycloheptyl CH₂ | 1.2 - 1.6 | multiplet | 12H |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) provides a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the carboxylic acid is the most deshielded and will appear at the lowest field (highest ppm value). The carbons of the cycloheptyl ring will have chemical shifts characteristic of saturated hydrocarbons.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (-COOH) | 178 - 182 |

| C-2 | 40 - 45 |

| C-3 | 35 - 40 |

| -CH₃ (on C-2) | 15 - 20 |

| C-1' (on cycloheptyl) | 38 - 43 |

| Cycloheptyl CH₂ | 25 - 35 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other. For instance, a cross-peak would be expected between the proton at C-2 and the protons at C-3, as well as the methyl protons at C-2. This would help to trace the connectivity of the propanoic acid chain. oxinst.com

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. emerypharma.com This would allow for the definitive assignment of each carbon signal based on the already assigned proton signals. For example, the proton signal assigned to the methyl group would show a correlation to the methyl carbon signal. emerypharma.com

Mass Spectrometry (MS) Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. This data is invaluable for determining the molecular weight and for deducing the structure from the fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) can measure the mass of a molecule with very high accuracy. For this compound, with a molecular formula of C₁₁H₂₀O₂, the predicted exact mass would be approximately 184.1463 g/mol . This precise mass measurement would confirm the elemental composition of the molecule.

Elucidation of Fragmentation Patterns (e.g., GC-MS)

When coupled with Gas Chromatography (GC-MS), mass spectrometry can analyze the fragments produced when the molecule is ionized in the mass spectrometer. The fragmentation pattern is often predictable and provides a fingerprint of the molecule's structure. For this compound, some expected fragmentation pathways would include:

Loss of the carboxylic acid group: A common fragmentation for carboxylic acids is the loss of the -COOH group (45 Da), which would result in a fragment ion with an m/z of 139.

McLafferty rearrangement: If the conditions are suitable, a McLafferty rearrangement could occur, leading to the elimination of a neutral alkene molecule.

Fragmentation of the cycloheptyl ring: The cycloheptyl ring can undergo various ring-opening and fragmentation processes, leading to a series of smaller fragment ions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is obtained. The IR spectrum of this compound is characterized by the vibrations of its constituent parts: the carboxylic acid group and the cycloheptyl and methyl alkyl groups.

The most distinct features in the IR spectrum of a carboxylic acid are the hydroxyl (O-H) and carbonyl (C=O) stretching vibrations. docbrown.info The O-H group of the carboxylic acid function exhibits a very broad absorption band in the 3300 to 2500 cm⁻¹ region. docbrown.infodocbrown.info This broadening is a result of intermolecular hydrogen bonding between the acid molecules, which form dimers in the liquid phase. docbrown.info The carbonyl group (C=O) shows a strong, sharp absorption peak typically found between 1725 and 1700 cm⁻¹. docbrown.info

The aliphatic portions of the molecule, the cycloheptyl ring and the methyl group, give rise to C-H stretching and bending vibrations. The C-H stretching vibrations of the alkyl groups are expected in the 2975 to 2845 cm⁻¹ range, often appearing as sharp peaks superimposed on the broad O-H band. docbrown.info The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region. This area contains a complex pattern of overlapping signals from C-H bending, C-C stretching, and C-O stretching vibrations, which are unique to the specific molecular structure of this compound. docbrown.info

Interactive Table: Expected IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Bond | Functional Group / Vibration Type |

| 3300 - 2500 | O-H | Carboxylic Acid (stretching, broad) |

| 2975 - 2845 | C-H | Alkyl (cycloheptyl, methyl) (stretching) |

| 1725 - 1700 | C=O | Carboxylic Acid (stretching, strong) |

| ~1465 | C-H | Alkyl (bending) |

| ~1300 | C-O | Carboxylic Acid (stretching) |

| ~920 | O-H | Carboxylic Acid (out-of-plane bend, broad) |

Chiral Chromatography for Enantiomeric Purity Assessment

The presence of a stereocenter at the second carbon (the alpha-carbon) makes this compound a chiral molecule, existing as a pair of enantiomers. Chiral chromatography is the primary method for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample. gcms.cz This is achieved by using a chiral environment, either in the stationary phase or as an additive in the mobile phase, which interacts differently with each enantiomer, leading to their separation. chiralpedia.com

Chiral gas chromatography (GC) is a powerful technique for separating volatile and semi-volatile chiral compounds. chromatographyonline.com For carboxylic acids, direct analysis is often challenging due to their polarity and low volatility. Therefore, a derivatization step is typically required before GC analysis. The carboxylic acid is converted into a less polar and more volatile ester, such as a methyl or ethyl ester. This process itself must not affect the stereocenter.

The derivatized enantiomers are then separated on a capillary column coated with a chiral stationary phase (CSP). researchgate.net Cyclodextrin-based CSPs are widely used and have demonstrated broad applicability for enantiomeric separations. chromatographyonline.comresearchgate.net These cyclodextrin (B1172386) derivatives are chiral macromolecules that create inclusion complexes with the analyte enantiomers, and the differences in the stability of these transient diastereomeric complexes allow for their separation. gcms.cz The separated enantiomers are detected as they elute from the column, and the ratio of their peak areas corresponds to the enantiomeric ratio in the sample.

Interactive Table: Representative Chiral GC Method Parameters

| Parameter | Description |

| Derivatization Agent | Diazomethane or Trimethylsilyldiazomethane (to form methyl ester) |

| Column (CSP) | Derivatized β-cyclodextrin (e.g., Rt-βDEXsm) |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | Optimized gradient (e.g., 60°C initial, ramp to 180°C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

High-Performance Liquid Chromatography (HPLC) is the most common method for the direct separation of chiral compounds, including carboxylic acids, often without the need for derivatization. chiralpedia.comacs.org The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). researchgate.net For a successful separation, there must be at least a three-point interaction between the analyte and the CSP. researchgate.net

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel OD-H, Chiralpak AD), are particularly effective for resolving a wide range of chiral acids. researchgate.netakjournals.com The analysis can be performed under normal-phase or reversed-phase conditions. In normal-phase HPLC, a non-polar mobile phase like a mixture of n-hexane and isopropanol (B130326) is commonly used. researchgate.netakjournals.com An acidic modifier, such as trifluoroacetic acid, is often added to the mobile phase to suppress the ionization of the carboxylic acid group, which results in better peak shape and resolution. acs.org

Interactive Table: Representative Chiral HPLC Method Parameters

| Parameter | Description |

| Column (CSP) | Polysaccharide-based (e.g., Chiralcel OD-H, 250 x 4.6 mm) researchgate.netakjournals.com |

| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v) acs.org |

| Flow Rate | 0.8 - 1.0 mL/min acs.orgakjournals.com |

| Temperature | Ambient or controlled (e.g., 25°C) |

| Detector | UV (e.g., at 210 nm) or Optical Rotation (OR) akjournals.com |

Optical Rotation Measurements for Chiral Compounds

Optical rotation is a characteristic physical property of chiral compounds. When plane-polarized light is passed through a solution containing a pure enantiomer, the plane of polarization is rotated. The two enantiomers of a chiral compound rotate the plane of light by an equal amount but in opposite directions. An equal mixture of both enantiomers, known as a racemic mixture, does not rotate plane-polarized light.

The specific rotation, [α], is a standardized measure of this property and is calculated from the observed rotation, α, using the formula:

[α] = α / (l * c)

where 'l' is the path length of the polarimeter cell (in decimeters) and 'c' is the concentration of the solution (in g/mL). The measurement is typically performed at a specific temperature (e.g., 20°C) and wavelength (usually the sodium D-line, 589 nm).

The value and sign (+ or -) of the specific rotation are unique to an enantiomer of a compound. The measurement is highly sensitive to the solvent used, the temperature, and the concentration of the sample. nih.gov By measuring the optical rotation of a sample of this compound and comparing it to the specific rotation of the pure enantiomer, one can determine its optical purity, which is a measure of the excess of one enantiomer over the other.

Computational and Theoretical Investigations of 3 Cycloheptyl 2 Methylpropanoic Acid

Quantum Chemical Calculations (DFT, Ab Initio Methods)

No published studies were found that performed Density Functional Theory (DFT) or ab initio calculations on 3-Cycloheptyl-2-methylpropanoic acid. Consequently, data for the following subsections are unavailable.

There are no available research findings on the optimized molecular geometry or conformational analysis of this compound.

Information regarding the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their gap, for this compound is not available in the scientific literature.

No theoretical predictions of the NMR, IR, or UV-Vis spectra for this compound based on quantum chemical calculations have been published.

Molecular Dynamics Simulations for Conformational Flexibility

A search for molecular dynamics (MD) simulation studies on this compound yielded no results. Such studies would provide insight into the compound's dynamic behavior and conformational flexibility over time, but this research has not been made public.

Quantitative Structure-Property Relationship (QSPR) Modeling

No QSPR models specifically developed for or applied to this compound were found in the literature.

While basic physicochemical properties can be estimated by general software, no specific QSPR studies providing detailed, validated predictions of physicochemical descriptors for this compound are available.

Reactivity and Stability Assessments

Computational methods are instrumental in predicting the reactivity and stability of a molecule. For this compound, these assessments would likely focus on the carboxylic acid functional group and the influence of the cycloheptyl and methyl substituents.

Key Reactivity Descriptors:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap (the difference in energy between the two) is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.govwuxiapptec.comnih.gov For this compound, the HOMO is expected to be localized on the oxygen atoms of the carboxyl group, while the LUMO would be centered on the carbonyl carbon and the hydroxyl proton.

Fukui Functions: These descriptors help to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. rsc.org For a carboxylic acid, the carbonyl carbon would be predicted as a primary site for nucleophilic attack, while the acidic proton would be the site for deprotonation.

Stability Analysis:

The stability of this compound is influenced by both its electronic and structural features. The bulky cycloheptyl group may introduce some steric strain, which could be analyzed through computational geometry optimization. Theoretical calculations can also predict the molecule's stability in different environments, such as in the gas phase or in a solvent.

Table 1: Predicted Reactivity and Stability Parameters for this compound (Illustrative)

| Parameter | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively high | Indicates potential for electron donation from the carboxyl group. |

| LUMO Energy | Relatively low | Suggests susceptibility of the carbonyl carbon to nucleophilic attack. |

| HOMO-LUMO Gap | Moderate | Implies a balance between stability and reactivity. |

| Most Electrophilic Site | Carbonyl Carbon | Primary target for nucleophiles. |

| Most Nucleophilic Site | Carbonyl Oxygen | Site of protonation in acidic conditions. |

| Most Acidic Site | Carboxyl Hydrogen | Readily donates a proton. |

Analysis of Charge Distribution and Electrostatic Potential Surfaces

The distribution of electrons within a molecule is fundamental to its chemical properties. Computational methods provide a detailed picture of this distribution.

Mulliken Population Analysis: This method assigns partial charges to each atom in a molecule, offering a quantitative measure of electron distribution. researchgate.netwikipedia.org In this compound, the oxygen atoms of the carboxyl group would carry significant negative charges due to their high electronegativity. The carbonyl carbon and the acidic hydrogen would exhibit positive charges, making them electrophilic centers. researchgate.net

Molecular Electrostatic Potential (MEP) Surface: The MEP surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.govsemanticscholar.orgwuxiapptec.com It identifies regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the MEP would show a region of high negative potential around the carbonyl oxygen and a region of high positive potential around the acidic hydrogen of the carboxyl group. nih.gov This positive region is a strong indicator of the molecule's acidity. nih.govwuxiapptec.com The cycloheptyl and methyl groups would exhibit a relatively neutral potential.

Table 2: Predicted Mulliken Atomic Charges for Key Atoms in this compound (Illustrative)

| Atom | Predicted Partial Charge (arbitrary units) | Implication |

| Carbonyl Oxygen (C=O) | Highly Negative | Nucleophilic character, site for protonation. |

| Hydroxyl Oxygen (-OH) | Negative | Nucleophilic character. |

| Carbonyl Carbon (C=O) | Highly Positive | Electrophilic character, susceptible to nucleophilic attack. |

| Carboxyl Hydrogen (-OH) | Positive | Acidic proton, site of deprotonation. |

Calculation of Thermodynamic Properties

Density Functional Theory (DFT) is a powerful computational method for calculating the thermodynamic properties of molecules. acs.orgresearchgate.netmdpi.com These calculations can provide valuable data that may be difficult or time-consuming to obtain experimentally.

Key Thermodynamic Properties:

Enthalpy of Formation (ΔHf°): This is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. DFT calculations can provide a reliable estimate of this value.

Gibbs Free Energy of Formation (ΔGf°): This value indicates the spontaneity of the formation of the molecule.

Entropy (S°): A measure of the disorder or randomness of the molecule.

Heat Capacity (Cv): The amount of heat required to raise the temperature of the substance by a certain amount.

These thermodynamic parameters are crucial for understanding the stability of this compound and for predicting the thermodynamics of reactions in which it is involved. For instance, the calculated Gibbs free energy of a reaction can determine whether the reaction is spontaneous under given conditions.

Table 3: Predicted Thermodynamic Properties for this compound at 298.15 K (Illustrative)

| Property | Predicted Value (Illustrative Units) | Significance |

| Enthalpy of Formation (ΔHf°) | e.g., -XXX kJ/mol | Indicates the energy released or absorbed during formation. |

| Gibbs Free Energy of Formation (ΔGf°) | e.g., -YYY kJ/mol | Determines the thermodynamic stability relative to its elements. |

| Entropy (S°) | e.g., ZZZ J/(mol·K) | Reflects the molecular complexity and flexibility. |

| Heat Capacity (Cv) | e.g., WWW J/(mol·K) | Important for heat transfer calculations. |

Exploration of Non Biological Applications for 3 Cycloheptyl 2 Methylpropanoic Acid and Its Derivatives

Potential in Materials Science (e.g., polymer precursors, specialty monomers)

The field of materials science often utilizes carboxylic acids and their derivatives as fundamental building blocks for polymers. Carboxylic acids can be incorporated into polymer chains to impart specific properties such as hydrophilicity, adhesion, and reactivity. bioprotectionportal.com The structure of 3-Cycloheptyl-2-methylpropanoic acid, with its cycloheptyl ring, suggests its potential as a specialty monomer in polymer synthesis.

The incorporation of alicyclic structures into polymer backbones is known to influence the material's thermal and mechanical properties. For instance, the cycloheptyl group, being a bulky, non-planar ring, could introduce rigidity and potentially increase the glass transition temperature (Tg) of a polymer. This could be advantageous in the development of high-performance plastics and resins with enhanced thermal stability.

Derivatives of this compound, such as its esters or acid chlorides, could be employed in condensation polymerization reactions. For example, reacting a diol with the di-acid chloride derivative of a dicarboxylic analogue of this compound could yield polyesters. nih.gov Similarly, reaction with diamines would produce polyamides. The specific nature of the cycloheptyl group would differentiate the properties of these polymers from those derived from linear or smaller cyclic monomers.

Table 1: Potential Polymer Types and Properties Derived from this compound Derivatives

| Polymer Type | Potential Monomer Derivative | Anticipated Polymer Properties |

| Polyester | Diol and 3-Cycloheptyl-2-methyl-1,4-butanedioic acid dichloride | Increased thermal stability, enhanced rigidity |

| Polyamide | Diamine and 3-Cycloheptyl-2-methyl-1,4-butanedioic acid dichloride | High tensile strength, good wear resistance |

| Poly(anhydride) | Dehydration of this compound | Biodegradability, potential for drug delivery applications |

Role in Fragrance and Flavor Chemistry (drawing from related alicyclic esters)

Esters are widely recognized for their characteristic pleasant aromas and are fundamental components of the fragrance and flavor industry. escholarship.orgresearchgate.net The scent of an ester is determined by the specific alcohol and carboxylic acid from which it is synthesized. escholarship.org While the exact odor profile of esters derived from this compound has not been documented, we can infer potential characteristics by examining structurally similar alicyclic esters.

Alicyclic esters are known to contribute a variety of notes to fragrances, including fruity, floral, and musky scents. wipo.int For example, certain cyclohexyl esters are valued for their floral and rosy notes. google.com The size and conformation of the alicyclic ring play a crucial role in how the molecule interacts with olfactory receptors, thus influencing its perceived scent.

Given the presence of the cycloheptyl ring and the branched 2-methylpropanoate (B1197409) structure, it is plausible that esters of this compound could exhibit complex and unique aroma profiles. The cycloheptyl moiety might contribute to a substantive, possibly musky or woody, character, while the ester portion could add fruity or floral facets. The synthesis of such esters would typically involve the Fischer esterification of this compound with an appropriate alcohol in the presence of an acid catalyst. escholarship.org

Table 2: Examples of Alicyclic Esters and Their Known Fragrance Profiles

| Ester Name | Alicyclic Moiety | Alcohol Moiety | Reported Fragrance/Flavor Profile |

| Methyl 2,2-dimethyl-6-methylene-1-cyclohexanecarboxylate | Cyclohexane (B81311) | Methanol | Floral, rosy, with spicy and herbaceous notes google.com |

| Ethyl 2,2-dimethyl-6-methylene-1-cyclohexanecarboxylate | Cyclohexane | Ethanol | Floral, rosy, with a more pronounced metallic and thujonic character than the methyl ester google.com |

| Heptyl butyrate | None (aliphatic) | Heptanol | Fruity, used as an attractant for wasps nih.gov |

| Isoamyl acetate | None (aliphatic) | Isoamyl alcohol | Strong banana-like odor researchgate.net |

Use as Intermediates in Fine Chemical Synthesis

Carboxylic acids are versatile intermediates in organic synthesis, serving as precursors to a wide array of other functional groups and more complex molecules. funaab.edu.ng this compound, with its distinct structural features, holds potential as a building block in the synthesis of fine chemicals, including pharmaceuticals and other specialty organic compounds.

The carboxylic acid group can be readily converted into other functional groups such as esters, amides, acid chlorides, and alcohols, which then serve as handles for further chemical transformations. wipo.int For instance, the synthesis of certain pharmaceuticals involves the use of cyclohexane carboxylic acid derivatives as key structural motifs. mdpi.com By analogy, the cycloheptyl group of the title compound could be incorporated into novel drug candidates, potentially influencing their lipophilicity, metabolic stability, and binding affinity to biological targets.

Furthermore, the 2-methylpropanoic acid substructure is present in a number of biologically active compounds. For example, derivatives of 2-phenylpropionic acid are well-known non-steroidal anti-inflammatory drugs (NSAIDs). The combination of the cycloheptyl ring and the 2-methylpropanoic acid moiety in a single molecule offers a unique scaffold for the development of new chemical entities with potentially novel biological activities.

Potential in Advanced Separation Technologies

The separation and purification of chemical compounds are critical processes in many industries. Carboxylic acids and their derivatives can play a role in various separation technologies, including liquid-liquid extraction and chromatography. The application of these compounds often depends on their solubility and partitioning behavior between different phases.

Liquid-liquid extraction is a common method for the recovery of carboxylic acids from aqueous streams. google.comwikipedia.org The efficiency of this process can be enhanced by using extractants that selectively bind to the carboxylic acid. The lipophilic nature of the cycloheptyl group in this compound would likely impart a high affinity for organic solvents, making it potentially suitable for extraction from aqueous media. Conversely, its derivatives could be investigated as specialized extractants for other valuable compounds.

In the realm of chromatography, the chemical structure of a molecule dictates its interaction with the stationary phase and, consequently, its retention time. While ion exclusion chromatography is used for separating simple carboxylic acids, google.com more complex alicyclic carboxylic acids could be used to create novel chiral stationary phases for the separation of enantiomers. The rigid and defined three-dimensional structure of such a molecule could provide the necessary stereochemical environment for chiral recognition.

Applications in Agrochemistry (e.g., as semiochemicals or their derivatives)

The development of new agrochemicals, including pesticides, herbicides, and semiochemicals, is an ongoing effort to improve crop protection and management. Carboxylic acids and their derivatives are important scaffolds in this field. researchgate.netnih.gov

Certain cycloalkyl carboxylic acid amides have been patented for their fungicidal properties in agriculture. wipo.intgoogle.com This suggests that amides derived from this compound could be synthesized and screened for potential fungicidal or other pesticidal activities. The specific structure of the cycloheptyl and 2-methylpropyl groups would be a key determinant of the biological activity and target spectrum.

Semiochemicals are chemicals used by insects and other animals to communicate. escholarship.org They include pheromones and allelochemicals and are increasingly used in integrated pest management for monitoring and controlling insect populations. bioprotectionportal.com Many insect pheromones are derivatives of fatty acids, including esters and alcohols. wikipedia.org While there is no direct evidence, the structural similarity of esters of this compound to some known insect attractants, such as heptyl butyrate, suggests they could be investigated as potential semiochemicals. nih.gov Their unique structure might lead to species-specific attractant or repellent properties.

Future Directions and Emerging Research Avenues for 3 Cycloheptyl 2 Methylpropanoic Acid

Development of Novel and Sustainable Synthetic Routes

The future of chemical synthesis for compounds like 3-Cycloheptyl-2-methylpropanoic acid lies in the adoption of green chemistry principles. pnas.orgchemijournal.com These principles aim to create chemical processes that are environmentally benign, economically viable, and efficient. chemijournal.com Key areas of focus include the development of methods that maximize the incorporation of all starting materials into the final product, a concept known as atom economy. chemijournal.com

Future synthetic strategies could move away from traditional, often harsh, methods towards more sustainable alternatives. This includes the use of biocatalysts and other green catalysts, which can lead to cleaner and safer reaction pathways. chemijournal.com For instance, research into the direct functionalization of C-H bonds in cycloalkanes, catalyzed by transition metals, offers a more efficient route to complex molecules and reduces the number of synthetic steps. pnas.org Another promising avenue is the use of non-traditional activation methods like high hydrostatic pressure (barochemistry), which can facilitate reactions under milder conditions and is suitable for large-scale industrial production. rsc.org

The table below outlines potential sustainable approaches for the synthesis of this compound and its precursors, comparing them to traditional methods.

| Feature | Traditional Synthetic Route | Potential Sustainable Route |

| Catalyst | Often requires stoichiometric strong bases or acids. | Use of recyclable transition-metal catalysts or biocatalysts. |

| Solvent | Use of volatile and often toxic organic solvents. | Application of greener solvents like water, supercritical fluids, or solvent-free conditions. pnas.org |

| Energy Input | Typically requires high temperatures and pressures for extended periods. | Milder reaction conditions, potentially using alternative energy sources like microwave irradiation or high pressure. rsc.org |

| By-products | Can generate significant amounts of waste, including inorganic salts. | Designed to minimize by-products, improving atom economy. chemijournal.com |

| Feedstock | May rely on petroleum-derived starting materials. | Potential to use bio-based feedstocks, such as those derived from biomass. researchgate.net |

Investigation of Advanced Derivatization Pathways and Novel Molecular Architectures

The carboxylic acid group of this compound is a versatile functional handle for creating a wide array of derivatives. thermofisher.com Advanced derivatization can enhance the molecule's properties for specific applications, such as improving its detectability in analytical methods or altering its biological activity. nih.gov

Future research will likely focus on creating novel molecular architectures through various chemical transformations:

Esterification and Amidation: Converting the carboxylic acid to esters or amides is a fundamental derivatization strategy. libretexts.org Research into novel coupling reagents can lead to more efficient and milder reaction conditions. nih.gov For example, using reagents like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDC) allows for the formation of amides under aqueous conditions. nih.govnih.gov

Bioisosteric Replacement: The carboxylic acid group could be replaced with other acidic functional groups (bioisosteres) such as tetrazoles or hydroxamic acids to modulate the compound's physicochemical and biological properties.

Ring Functionalization: While derivatization of the carboxylic acid is more direct, future research could explore the selective functionalization of the cycloheptyl ring. Recent advances have enabled the direct C-H functionalization of cycloalkane carboxylic acids, allowing for the introduction of aryl groups at specific positions on the ring, which was previously a significant challenge. nih.gov

Synthesis of Complex Polycycles: The core structure could be used as a building block for more complex molecules. For instance, intramolecular reactions could be designed to form bicyclic or bridged systems, creating novel three-dimensional molecular shapes. The divinylcyclopropane–cycloheptadiene rearrangement is an example of a powerful reaction for constructing complex polycyclic systems containing seven-membered rings. beilstein-journals.org

The following table summarizes potential derivatization pathways and the resulting molecular architectures.

| Derivatization Pathway | Reagents/Conditions | Resulting Functional Group/Architecture | Potential Advantages |

| Esterification | Alcohol, Acid catalyst | Ester | Increased lipophilicity, potential for fragrance applications. libretexts.org |

| Amidation | Amine, Coupling agent (e.g., EDC) | Amide | Can introduce new biological interactions, improved stability. nih.govnih.gov |

| Reduction | Reducing agents (e.g., LiAlH4) | Alcohol | Creates a new functional handle for further reactions. |

| Transannular C-H Arylation | Palladium catalyst, Specific ligands | Arylated cycloheptane (B1346806) ring | Precise control over molecular shape and properties. nih.gov |

Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemistry, capable of accelerating the discovery and optimization of new molecules. nih.govfrontiersin.org For this compound and its derivatives, these computational approaches offer several promising research avenues.

Future research will likely leverage AI/ML to:

Predict Physicochemical Properties: ML models can be trained on existing data to accurately predict properties like boiling point, melting point, solubility, and lipophilicity for novel derivatives, reducing the need for costly and time-consuming experimental work. miragenews.com

Optimize for Biological Activity: If a biological target is identified, ML models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be developed to predict the activity of virtual compounds. nih.gov This allows for the rapid screening of large virtual libraries to identify the most promising candidates for synthesis and testing.

De Novo Molecular Design: Generative ML models can design entirely new molecules with desired property profiles. researchgate.net By providing the model with a set of target properties, it can generate novel chemical structures that are predicted to meet those criteria, potentially leading to the discovery of compounds with enhanced performance.

Accelerate Synthesis Planning: AI tools can assist in designing the most efficient synthetic routes for target derivatives, a field known as computer-aided synthesis design (CASD). frontiersin.org

The table below details how AI and ML can be applied in the future study of this compound.

| AI/ML Application | Technique/Model | Objective |

| Property Prediction | Graph Neural Networks (GNNs), Random Forest | Predict solubility, toxicity, metabolic stability, etc. nih.goveurekalert.org |

| Virtual Screening | Support Vector Machines (SVM), Deep Neural Networks (DNNs) | Identify derivatives with high predicted biological activity. frontiersin.orgnih.gov |

| Generative Design | Variational Autoencoders (VAEs), Generative Adversarial Networks (GANs) | Design novel molecules with optimized properties. researchgate.net |

| Explainable AI (XAI) | Language Models (e.g., Lamole) | Understand which molecular substructures contribute to a specific property or activity. arxiv.org |

Exploration of New Application Domains beyond Current Scope

While the current applications of this compound are established, its unique structural features—a seven-membered carbocycle combined with a chiral propanoic acid side chain—suggest potential in a variety of other fields.

Future research could investigate the following new application domains:

Agrochemicals: Many compounds containing cycloalkane rings are used as plant growth regulators or herbicides. google.com For instance, certain cyclohexanecarboxylic and cyclohexylacetic acids have been shown to stimulate plant growth. nih.gov The specific structure of this compound could be evaluated for similar activities, potentially leading to new products for agriculture.

Materials Science: Carboxylic acids are often used as building blocks for polymers and other materials. Derivatives of this compound could be explored as monomers for specialty polyamides or polyesters, where the bulky cycloheptyl group could impart unique thermal or mechanical properties to the resulting material.

Fragrance and Flavors: Esters derived from carboxylic acids are widely used as fragrance and flavor compounds. The esters of this compound could possess unique olfactory properties due to the combination of the cycloheptyl ring and the methyl-branched side chain.

Medicinal Chemistry: The cycloheptyl group is present in some biologically active natural products and pharmaceuticals. beilstein-journals.org The introduction of this motif can influence a molecule's lipophilicity and metabolic stability. nih.gov Future research could explore derivatives of this compound as scaffolds for developing new therapeutic agents, for example, by incorporating pharmacophores known to interact with specific biological targets. Some nitroaromatic compounds containing a cyclohexyl moiety have been investigated as potential prodrugs in cancer therapy. mdpi.com

Deepening Fundamental Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the three-dimensional structure, conformational flexibility, and electronic properties of this compound is crucial for designing new derivatives and understanding its interactions with its environment. Advanced analytical and computational methods can provide this deeper insight.

Future research in this area should include:

Advanced NMR Spectroscopy: While standard 1D NMR provides basic structural information, two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be used to unambiguously assign all proton and carbon signals and to probe the through-bond and through-space connectivity of the molecule. Nuclear Overhauser Effect (NOE) experiments can provide information about the spatial proximity of different protons, which is key to understanding the preferred conformations of the flexible cycloheptyl ring.

X-ray Crystallography: If a suitable crystalline derivative can be prepared, single-crystal X-ray diffraction would provide the definitive solid-state structure of the molecule. This would offer precise bond lengths, bond angles, and information about the conformation of the cycloheptyl ring and the orientation of the side chain.

Computational Chemistry: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the molecule's properties. These calculations can predict the relative energies of different conformations of the cycloheptyl ring, calculate vibrational frequencies to aid in the interpretation of IR spectra, and determine electronic properties like electrostatic potential maps, which are useful for understanding intermolecular interactions.

Chiroptical Spectroscopy: Since the molecule is chiral (due to the stereocenter at the 2-position of the propanoic acid chain), techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) could be used. By comparing experimental VCD and ECD spectra with those predicted by quantum chemical calculations, the absolute configuration of a specific enantiomer can be determined.

The following table summarizes the insights that can be gained from these advanced techniques.

| Technique | Information Gained |

| 2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY) | Unambiguous signal assignment, through-bond and through-space correlations, conformational preferences in solution. |

| X-ray Crystallography | Precise 3D structure in the solid state, bond lengths and angles, crystal packing. |

| Density Functional Theory (DFT) | Relative conformational energies, optimized geometries, predicted spectroscopic data (IR, NMR), electronic properties. |

| Vibrational/Electronic Circular Dichroism (VCD/ECD) | Determination of absolute configuration, study of chiroptical properties. |

Q & A

Basic: What are the standard synthetic routes for 3-cycloheptyl-2-methylpropanoic acid, and how can intermediates be characterized?

The synthesis typically involves Friedel-Crafts alkylation or Grignard reactions to introduce the cycloheptyl group, followed by carboxylation. For example:

Alkylation : React cycloheptane derivatives (e.g., cycloheptyl halides) with methylpropanoate precursors under acidic catalysis .

Hydrolysis : Convert esters to carboxylic acids using NaOH or LiOH under reflux .

Characterization :

- NMR (1H/13C): Confirm regioselectivity and absence of byproducts (e.g., cyclohexyl isomers) .

- HPLC : Assess purity (>95%) with reverse-phase C18 columns and UV detection at 210–220 nm .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Refer to GHS-compliant safety data sheets (SDS) for structurally similar carboxylic acids:

Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact .

Ventilation : Conduct reactions in fume hoods due to potential volatile intermediates .

Spill Management : Neutralize acidic spills with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Advanced: How can researchers optimize reaction yields for the carboxylation step in synthesizing this compound?

Catalyst Screening : Test Lewis acids (e.g., AlCl3) versus Brønsted acids (e.g., H2SO4) for ester hydrolysis efficiency .

Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation .

In Situ Monitoring : Use FT-IR to track carbonyl group conversion (peak shift from ~1740 cm⁻¹ to 1700 cm⁻¹) .

Advanced: How should discrepancies in NMR data for this compound be resolved?

Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl3 to identify hydrogen bonding interactions .

Dynamic NMR : Analyze temperature-dependent splitting of cycloheptyl proton signals to confirm conformational flexibility .

2D Techniques : Use HSQC or COSY to resolve overlapping peaks from methyl and cycloheptyl groups .

Advanced: What analytical methods are suitable for assessing the compound’s stability under varying pH conditions?

Accelerated Stability Testing :

- pH Range : Incubate samples at pH 2 (simulating gastric fluid) and pH 7.4 (physiological buffer) at 40°C for 14 days .

Degradation Analysis :

- LC-MS : Identify degradation products (e.g., decarboxylated derivatives) via molecular ion peaks .

- TGA : Monitor thermal decomposition profiles to correlate stability with storage conditions .

Basic: What are the key applications of this compound in pharmacological research?

Drug Design : Serve as a scaffold for NSAID analogs due to its carboxylic acid group and hydrophobic cycloheptyl moiety .

Enzyme Studies : Investigate inhibition of cyclooxygenase (COX) isoforms via competitive binding assays .

Advanced: How can researchers mitigate low solubility of this compound in aqueous assays?

Co-Solvents : Use DMSO (≤10% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .

Prodrug Synthesis : Convert to ester prodrugs (e.g., methyl esters) for improved bioavailability .

Advanced: What computational methods predict the compound’s reactivity in nucleophilic acyl substitution?

DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to model transition states for esterification .